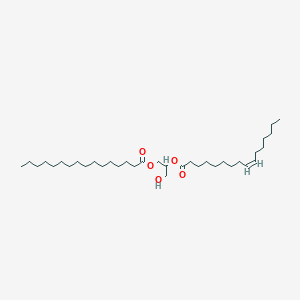

Diacylglyceride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

Fórmula molecular |

C35H66O5 |

|---|---|

Peso molecular |

566.9 g/mol |

Nombre IUPAC |

[2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] hexadecanoate |

InChI |

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14- |

Clave InChI |

ADLOEVQMJKYKSR-PEZBUJJGSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

The Role of Diacylglycerol in the Activation of Protein Kinase C: A Technical Guide

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of signal transduction pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses.[1] The activation and function of PKC isoenzymes are intricately controlled by second messengers, subcellular localization, and a series of priming phosphorylation events. Among the most critical activators is the lipid second messenger, diacylglycerol (DAG). This technical guide provides an in-depth exploration of the molecular mechanisms by which DAG governs PKC activation, intended for researchers, scientists, and professionals in drug development.

Molecular Mechanism of Diacylglycerol-Mediated PKC Activation

The generation of DAG at the cellular membrane is a pivotal event in signal transduction. Typically, the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases stimulates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane, to yield two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[3][4] While IP3 diffuses into the cytosol to trigger the release of Ca2+ from intracellular stores, DAG remains embedded in the membrane to recruit and activate specific PKC isoforms.[4]

The activation of conventional and novel PKC isoforms is critically dependent on their translocation from the cytosol to cellular membranes, a process mediated by their regulatory domains.

The C1 Domain: The DAG Receptor

The primary sensor for DAG within the PKC molecule is the C1 domain, a small, cysteine-rich zinc-finger motif of about 50 amino acids. Conventional (cPKC) and novel (nPKC) isoforms contain two tandem C1 domains, designated C1A and C1B. These domains create a groove that specifically binds DAG or its functional analogs, the phorbol esters. This binding event is crucial as it increases the membrane affinity of PKC, anchoring it to the lipid bilayer where it can access its substrates. The interaction with DAG is thought to release the pseudosubstrate domain from the enzyme's active site, alleviating autoinhibition and enabling kinase activity.

Synergistic Activation of Conventional PKCs by Ca2+ and DAG

Conventional PKC isoforms (cPKCs: α, βI, βII, γ) require both DAG and Ca2+ for full activation. These isoforms possess a C2 domain, which acts as a Ca2+ sensor. An increase in intracellular Ca2+, often initiated by IP3, triggers the binding of Ca2+ to the C2 domain. This initial Ca2+-dependent interaction targets the cPKC to the plasma membrane, where it binds to anionic phospholipids like phosphatidylserine. This initial membrane tethering facilitates the subsequent search and binding of the C1 domain to membrane-embedded DAG, leading to the full activation of the kinase. Therefore, for cPKCs, Ca2+ acts as a priming signal that brings the enzyme to the membrane, where the DAG signal can be effectively received.

Activation of Novel PKCs by DAG Alone

Novel PKC isoforms (nPKCs: δ, ε, η, θ) are regulated by DAG but are independent of Ca2+ signals. This is because their C2-like domain does not bind Ca2+. The activation of nPKCs is driven by their C1 domains, which bind to DAG with an affinity that is approximately two orders of magnitude higher than that of cPKC C1 domains. This high affinity is sufficient to recruit nPKCs to the membrane and activate them in response to DAG production alone, without the prerequisite of a Ca2+ signal. A single tryptophan residue, conserved in nPKC C1 domains (versus a tyrosine in cPKCs), has been identified as a key determinant of this high-affinity DAG binding.

Atypical PKCs (aPKCs: ζ, ι/λ), in contrast, are not regulated by either DAG or Ca2+, as they possess an atypical C1 domain that does not bind DAG and lack a functional C2 domain.

Quantitative Data on DAG-PKC Interactions

The differential sensitivity of PKC isoforms to DAG is a key factor in determining which cellular pathways are activated in response to specific stimuli. This sensitivity is rooted in the binding affinities of their individual C1 domains. While precise Kd values can vary based on experimental systems (e.g., soluble ligands vs. membrane-incorporated), a general hierarchy of affinity has been established. Novel PKC isoforms exhibit a significantly higher affinity for DAG-containing membranes than conventional isoforms.

| PKC Isoform Family | Domain | Relative Affinity for DAG | Key Determinants |

| Conventional (cPKC) | C1A / C1B | Lower (requires Ca2+ co-stimulation for efficient membrane targeting) | C1 domains have lower intrinsic affinity for DAG. For PKCα, the C1A domain has a higher affinity for DAG than the C1B domain. |

| Novel (nPKC) | C1A / C1B | High (two orders of magnitude higher than cPKCs) | A conserved tryptophan residue enhances membrane insertion and DAG binding. DAG alone is sufficient for membrane translocation and activation. |

Experimental Protocols

Elucidating the role of DAG in PKC activation relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Quantification of Cellular Diacylglycerol (DAG) Levels

This protocol quantifies total cellular DAG by converting it to a radiolabeled product using DAG kinase.

Principle: Cellular lipids are extracted, and the DAG fraction is enzymatically phosphorylated by E. coli DAG kinase in the presence of radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) to form [32P/33P]-phosphatidic acid. The radiolabeled product is then separated by thin-layer chromatography (TLC) and quantified.

Methodology:

-

Cell Lysis and Lipid Extraction:

-

Harvest approximately 2 x 10^6 cells and wash with ice-cold PBS.

-

Lyse cells and extract total lipids using a modified Bligh and Dyer method (chloroform:methanol:water).

-

Dry the lipid extract under a stream of nitrogen.

-

-

DAG Kinase Reaction:

-

Resuspend the dried lipids in a solubilizing buffer containing detergents (e.g., octyl-β-glucoside).

-

Prepare a reaction mix on ice containing reaction buffer, DTT, and E. coli DAG kinase.

-

Initiate the reaction by adding [γ-32P]ATP (e.g., 3 µCi per sample).

-

Incubate at 25°C for 30 minutes.

-

-

Product Separation and Quantification:

-

Stop the reaction by adding chloroform/methanol to re-extract the lipids.

-

Spot the extracted lipids onto a silica TLC plate alongside a phosphatidic acid standard.

-

Develop the TLC plate using a solvent system such as chloroform/methanol/acetic acid (65:15:5, v/v/v).

-

Dry the plate and expose it to a phosphor-imaging screen or autoradiography film.

-

Quantify the radiolabeled phosphatidic acid spot using densitometry, comparing it to a standard curve generated with known amounts of DAG.

-

In Vitro PKC Kinase Activity Assay

This assay directly measures the phosphotransferase activity of a specific PKC isoform, often after immunoprecipitation from cell lysates.

Principle: PKC is incubated with a known substrate (e.g., myelin basic protein, MBP, or a specific peptide), cofactors (phosphatidylserine and a DAG analog like PMA), and [γ-32P]ATP. The incorporation of radioactive phosphate into the substrate is measured as an indicator of kinase activity.

Methodology:

-

PKC Immunoprecipitation (from ~5 x 10^6 cells):

-

Lyse cells in a buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

Incubate the supernatant with an antibody specific to the PKC isoform of interest (e.g., anti-PKCθ) overnight at 4°C.

-

Add Protein A/G sepharose beads and incubate for 2-4 hours to capture the antibody-PKC complex.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase buffer to remove detergents and inhibitors.

-

-

Kinase Reaction:

-

Resuspend the washed beads in a reaction buffer containing:

-

Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2).

-

Lipid cofactors: Phosphatidylserine (PtdSer) and a DAG analog like Phorbol 12-myristate 13-acetate (PMA).

-

PKC substrate (e.g., 1 µg Myelin Basic Protein).

-

[γ-32P]ATP (e.g., 5 µCi) and unlabeled ATP.

-

-

Incubate the reaction at 30°C for 10-30 minutes with gentle shaking.

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples to release proteins from the beads.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphor-imaging screen.

-

The band corresponding to the phosphorylated substrate is quantified to determine kinase activity.

-

Visualization of Actin Cytoskeleton Reorganization

PKC activation leads to the phosphorylation of numerous substrates, including proteins that regulate the actin cytoskeleton. Phalloidin staining is a standard method to visualize F-actin and assess changes in cell morphology and stress fiber formation following PKC activation.

Principle: Cells are fixed and permeabilized to allow fluorescently-conjugated phalloidin to enter. Phalloidin binds with high affinity to filamentous actin (F-actin), allowing for detailed visualization of the actin cytoskeleton by fluorescence microscopy.

Methodology:

-

Cell Culture and Treatment:

-

Grow adherent cells on glass coverslips to 50-60% confluency.

-

Treat cells with a PKC activator (e.g., PMA) or other relevant stimulus for the desired time. Include an untreated control.

-

-

Fixation and Permeabilization:

-

Fix the cells with 3-4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature. Methanol fixation is not recommended as it can disrupt actin filaments.

-

Wash the cells 2-3 times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to allow the phalloidin conjugate to enter the cell.

-

Wash again 2-3 times with PBS.

-

-

Phalloidin Staining:

-

(Optional) Block non-specific binding by incubating with 1% BSA in PBS for 20-30 minutes.

-

Dilute the fluorescent phalloidin conjugate (e.g., TRITC-Phalloidin, Alexa Fluor 488 Phalloidin) in PBS with 1% BSA to its working concentration.

-

Incubate the cells with the phalloidin staining solution for 20-90 minutes at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Rinse the cells 2-3 times with PBS.

-

(Optional) Counterstain nuclei with DAPI.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope with the appropriate filter sets.

-

Diacylglycerol is an indispensable second messenger in the activation of conventional and novel Protein Kinase C isoforms. It acts as a molecular switch that, upon generation in the plasma membrane, recruits PKC from the cytosol and induces a conformational change that relieves autoinhibition. The specific context of the DAG signal—its magnitude, duration, and interplay with intracellular Ca2+ levels—allows for the differential activation of distinct PKC isoforms, thereby ensuring the specificity of downstream cellular responses. A thorough understanding of this activation mechanism, supported by the quantitative and cellular assays detailed herein, is fundamental for researchers developing therapeutic strategies that target the vast signaling networks governed by PKC.

References

Diacylglycerol as a second messenger in signal transduction pathways.

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, function, and regulation of diacylglycerol (DAG), a pivotal second messenger in cellular signaling. We will examine its downstream effector pathways, the spatiotemporal dynamics of its signaling, and its implication in various disease states, offering insights for therapeutic intervention. The content further details key experimental methodologies and presents critical quantitative data to support research and development efforts in this field.

Generation of Diacylglycerol: The Canonical Pathway

The most well-established pathway for generating diacylglycerol begins with the activation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the recruitment and stimulation of phospholipase C (PLC) isozymes. PLC, in turn, catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While the water-soluble IP3 diffuses into the cytosol to mobilize calcium from intracellular stores, the lipid-soluble DAG remains embedded in the plasma membrane. This localization is critical, as it serves as a docking site for a host of downstream effector proteins, thereby initiating a cascade of signaling events at the cell membrane.

Downstream Effectors of Diacylglycerol

DAG's primary role is to recruit and activate a specific set of proteins characterized by the presence of a conserved C1 domain, which serves as the DAG-binding module. The primary families of DAG effectors include:

-

Protein Kinase C (PKC): This family of serine/threonine kinases is arguably the most studied DAG effector. Upon binding DAG, conventional and novel PKC isoforms are recruited to the membrane, where they undergo a conformational change, leading to their activation. Activated PKC phosphorylates a wide array of substrate proteins, influencing processes such as cell proliferation, differentiation, apoptosis, and migration.

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins are guanine nucleotide exchange factors (GEFs) for Ras and Rap small GTPases. DAG binding recruits RasGRPs to the membrane, bringing them in proximity to their Ras substrates and promoting the exchange of GDP for GTP, thereby activating the Ras-MAPK pathway. This pathway is crucial for T-cell activation and neuronal plasticity.

-

Munc13 (or Unc13) Family: In the nervous system, DAG plays a critical role in neurotransmitter release. Munc13 proteins are essential for the priming of synaptic vesicles for exocytosis. DAG binding to the Munc13 C1 domain promotes a conformational change that allows syntaxin, a SNARE protein, to adopt an "open" conformation, facilitating the fusion of synaptic vesicles with the presynaptic membrane.

-

Chimaerins: This family of proteins possesses a Rac-GTPase activating protein (GAP) domain. Upon binding to DAG, chimaerins are activated and subsequently inactivate the small GTPase Rac. This function is important in regulating cytoskeletal dynamics and neuronal development.

Signal Termination and Regulation

The spatiotemporal dynamics of DAG signaling are tightly controlled. The signal is terminated through two primary enzymatic pathways:

-

Phosphorylation: DAG is phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another lipid signaling molecule. This not only attenuates the DAG signal but can also initiate PA-mediated signaling events.

-

Hydrolysis: DAG is hydrolyzed by diacylglycerol lipases (DAGLs) to yield arachidonic acid, a precursor for eicosanoids, and monoacylglycerol.

These degradation pathways ensure that DAG signaling is a transient event, confined to specific subcellular locations.

Quantitative Data on Diacylglycerol Signaling

The precise control of DAG signaling is reflected in its cellular concentrations and the binding affinities of its effectors.

| Parameter | Value | Cellular Context / Notes |

| Basal DAG Levels | ~1-5 mol% of total plasma membrane lipids | Represents the resting state before cell stimulation. |

| Stimulated DAG Levels | Can increase 2- to 5-fold | Occurs within seconds to minutes of receptor activation. |

| PKC C1 Domain Affinity (Kd) for DAG | ~1-10 µM | This affinity allows for rapid and reversible binding in response to changes in DAG levels. |

| RasGRP C1 Domain Affinity (Kd) for DAG | ~5-20 µM | Similar range to PKC, ensuring co-activation of multiple pathways. |

| DGK Activity (Vmax) | Varies significantly by isoform | Different DGK isoforms show distinct kinetics, allowing for fine-tuned signal dampening. |

Experimental Protocols

Protocol: Quantification of Cellular Diacylglycerol Levels using an Enzymatic Assay

This protocol provides a method for the sensitive quantification of DAG from cell or tissue lysates.

A. Principle: This assay is based on the conversion of DAG to a measurable product. DAG kinase (DGK) is used to phosphorylate DAG in the presence of radiolabeled ATP ([γ-³²P]ATP) to form [³²P]phosphatidic acid. The radiolabeled product is then extracted and quantified using liquid scintillation counting. The amount of radioactivity incorporated is directly proportional to the amount of DAG in the sample.

B. Materials:

-

Cells or tissue of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lipid extraction solvent (e.g., Chloroform:Methanol:HCl, 100:200:2 v/v/v)

-

DAG standards

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Recombinant Diacylglycerol Kinase (DGK)

-

[γ-³²P]ATP (specific activity >3000 Ci/mmol)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., Chloroform:Methanol:Acetic Acid, 65:15:5 v/v/v)

-

Phosphorimager or scintillation counter

C. Procedure:

-

Cell Treatment: Culture and treat cells with agonist or vehicle control for the desired time.

-

Harvesting: Aspirate media, wash cells rapidly with ice-cold PBS, and immediately add lipid extraction solvent to stop enzymatic reactions.

-

Lipid Extraction: Scrape cells in the solvent and perform a Bligh-Dyer or similar two-phase lipid extraction. Collect the lower organic phase containing the lipids.

-

Drying and Resuspension: Evaporate the solvent under a stream of nitrogen gas. Resuspend the lipid film in reaction buffer containing detergents (e.g., octyl-β-glucoside).

-

Kinase Reaction:

-

Set up reactions in microcentrifuge tubes containing the resuspended lipid sample, reaction buffer, and DGK.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for 30-60 minutes.

-

Prepare a standard curve using known amounts of DAG standard.

-

-

Reaction Termination and Extraction: Stop the reaction by adding lipid extraction solvent. Vortex and centrifuge to separate phases.

-

TLC Separation: Spot the organic phase onto a TLC plate. Develop the plate in the TLC solvent to separate phosphatidic acid from other lipids.

-

Quantification: Dry the TLC plate. Visualize the radiolabeled phosphatidic acid spot using a phosphorimager or scrape the corresponding silica area into a scintillation vial and measure radioactivity using a scintillation counter.

-

Calculation: Determine the amount of DAG in the samples by comparing their radioactivity to the standard curve.

Implications for Drug Development

The central role of DAG signaling in cellular proliferation and survival has made its pathways a key target for therapeutic development, particularly in oncology and neurology.

-

Cancer: Dysregulation of the PLC-DAG-PKC axis is common in many cancers. For example, overexpression of certain PKC isoforms can drive tumor growth and angiogenesis. This has led to the development of PKC inhibitors, although clinical success has been challenging due to isoform specificity and toxicity issues. Bryostatin-1 and its analogs are examples of compounds that modulate PKC activity and have been investigated in clinical trials.

-

Bipolar Disorder: Lithium, a primary treatment for bipolar disorder, has been shown to inhibit the recycling of inositol, which can indirectly dampen the PIP2-DAG-IP3 signaling pathway. This suggests that overactive phosphoinositide signaling may contribute to the pathophysiology of the disorder.

-

Neurological Diseases: Given the critical role of Munc13 and PKC in neurotransmission, targeting the DAG pathway holds potential for treating neurological and psychiatric disorders.

Future drug development efforts are focused on designing highly specific inhibitors or modulators for key enzymes in the DAG pathway, such as specific PLC or DGK isoforms, to achieve targeted therapeutic effects with fewer off-target effects.

Conclusion

Diacylglycerol is far more than a simple lipid intermediate; it is a master regulator of a complex network of signaling pathways that govern fundamental cellular decisions. As a membrane-tethered second messenger, it provides a critical spatial and temporal hub for the activation of diverse effectors like PKC, RasGRPs, and Munc13. The tight regulation of its synthesis and degradation ensures signaling fidelity. A deep understanding of these pathways, supported by robust quantitative data and precise experimental methods, continues to reveal novel opportunities for therapeutic intervention in a wide range of human diseases.

The Pivotal Role of Diacylglycerol in Glycerolipid Metabolism and Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol (DAG) occupies a central and multifaceted position in cellular lipid metabolism. It serves not only as a critical intermediate in the synthesis of major glycerolipids, including triacylglycerols (TAGs) and phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), but also functions as a potent second messenger in a myriad of signal transduction pathways. This dual functionality places DAG at the nexus of cellular energy storage, membrane structure, and intracellular signaling, making it a molecule of significant interest in both basic research and as a potential therapeutic target in various diseases, including metabolic disorders and cancer.[1][2] This in-depth technical guide provides a comprehensive overview of the function of diacylglycerol in glycerolipid metabolism and biosynthesis, with a focus on its core roles, the enzymes that govern its flux, and its impact on cellular signaling.

Diacylglycerol's Dual Functions: A Balancing Act

The cellular pool of DAG is tightly regulated to maintain a delicate balance between its two primary roles:

-

A Precursor in Glycerolipid Biosynthesis: DAG is a key building block for the synthesis of neutral lipids and phospholipids. In the endoplasmic reticulum (ER), DAG is acylated to form TAG, the primary form of energy storage in cells.[3] Alternatively, DAG can be utilized for the synthesis of PC and PE through the Kennedy pathway.[4][5]

-

A Second Messenger in Signal Transduction: In response to extracellular stimuli, DAG is transiently produced at the plasma membrane and other cellular compartments. Its most well-characterized signaling function is the recruitment and activation of protein kinase C (PKC) isoforms, which in turn phosphorylate a wide array of downstream targets, influencing processes such as cell proliferation, differentiation, and apoptosis.

The distinct spatial and temporal regulation of DAG pools is crucial for segregating its metabolic and signaling functions.

Glycerolipid Metabolism: The Central Role of Diacylglycerol

The synthesis of glycerolipids is a complex process involving a series of enzymatic reactions, with DAG serving as a key branch point. The primary pathway for de novo DAG synthesis is the Kennedy pathway.

The Kennedy Pathway: De Novo Synthesis of Diacylglycerol

The Kennedy pathway, also known as the sn-glycerol-3-phosphate pathway, involves the sequential acylation of a glycerol backbone. This pathway is the predominant route for the synthesis of TAGs in the liver.

-

Glycerol-3-Phosphate Acyltransferase (GPAT): The pathway begins with the acylation of glycerol-3-phosphate at the sn-1 position by a fatty acyl-CoA, a reaction catalyzed by GPAT. This forms lysophosphatidic acid (LPA).

-

Lysophosphatidic Acid Acyltransferase (LPAAT): LPA is then acylated at the sn-2 position by LPAAT, yielding phosphatidic acid (PA).

-

Phosphatidic Acid Phosphatase (PAP): The phosphate group is removed from PA by PAP to produce sn-1,2-diacylglycerol.

This newly synthesized DAG can then enter different metabolic fates.

Fates of Diacylglycerol in Glycerolipid Biosynthesis

-

Triacylglycerol (TAG) Synthesis: The primary fate of DAG in metabolic pathways is its conversion to TAG. This reaction is catalyzed by diacylglycerol acyltransferase (DGAT), which transfers a fatty acyl group from acyl-CoA to the free hydroxyl group of DAG. There are two major isoforms of DGAT, DGAT1 and DGAT2, which have distinct properties and tissue distributions.

-

Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) Synthesis: DAG is also a crucial precursor for the synthesis of the major membrane phospholipids, PC and PE, via the Kennedy pathway. This involves the transfer of a phosphocholine or phosphoethanolamine headgroup from CDP-choline or CDP-ethanolamine, respectively, to DAG.

Alternative Pathway: Conversion from Phosphatidylcholine

In addition to the de novo pathway, DAG can also be generated from the membrane lipid phosphatidylcholine (PC). This pathway can significantly influence the fatty acid composition of the resulting TAG, as the fatty acids esterified to PC can be different from those incorporated during de novo synthesis.

Diacylglycerol as a Signaling Molecule

The role of DAG as a second messenger is primarily mediated through its interaction with and activation of a family of serine/threonine kinases known as Protein Kinase C (PKC).

Activation of Protein Kinase C (PKC)

Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and DAG. DAG remains in the plasma membrane and recruits PKC from the cytosol. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase.

The activation of PKC initiates a cascade of downstream signaling events that regulate a wide range of cellular processes, including:

-

Cell growth and proliferation

-

Apoptosis

-

Gene expression

-

Cell migration

-

Inflammation

The diverse functions of PKC are isoform-specific, and the specific DAG species generated can also influence which PKC isoforms are activated.

Quantitative Data in Diacylglycerol Metabolism

The following tables summarize key quantitative data related to the enzymes and molecules involved in diacylglycerol metabolism.

Table 1: Kinetic Parameters of Key Enzymes in Diacylglycerol Metabolism

| Enzyme | Isoform | Substrate(s) | Km | Vmax | Source Organism/Tissue | Reference(s) |

| LPAAT | LPAATδ | 18:0-LPA | 42.9 ± 2.9 µM | 23.2 ± 2.4 nmol/min/mg | Animal | |

| LPAATδ | 18:1-LPA | 29 ± 1 µM | 38 ± 1 nmol/min/mg | Animal |

Table 2: Diacylglycerol Content in Mammalian Cell Lines

| Cell Line | Condition | Total DAG (pmol/106 cells) | Reference(s) |

| RAW 264.7 | Unstimulated | ~50 | |

| RAW 264.7 | Kdo2-lipid A stimulated | ~150 | |

| CHO | Unstimulated | Not specified | |

| HeLa | Unstimulated | Not specified |

Note: The absolute amount of DAG can vary significantly depending on the cell type, growth conditions, and stimulation. The data presented here are illustrative examples.

Experimental Protocols

Detailed methodologies for assaying the activity of key enzymes in diacylglycerol metabolism are crucial for research and drug development.

Protocol for Diacylglycerol Acyltransferase (DGAT) Activity Assay (Radiolabeled Method)

This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into triacylglycerol.

Materials:

-

Microsomal fraction from cells or tissue

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 10 mM MgCl2

-

1,2-Diacylglycerol (DAG) stock solution (e.g., 10 mM in ethanol)

-

[14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Chloroform/Methanol (2:1, v/v)

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

TLC developing solvent: Hexane/Diethyl ether/Acetic acid (80:20:1, v/v/v)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare Microsomes: Isolate the microsomal fraction from your cells or tissue of interest by differential centrifugation. Determine the protein concentration.

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer

-

DAG (final concentration, e.g., 200 µM)

-

BSA (final concentration, e.g., 0.1 mg/mL)

-

Microsomal protein (e.g., 20-50 µg)

-

-

Initiate Reaction: Start the reaction by adding [14C]Oleoyl-CoA to a final concentration of, for example, 50 µM.

-

Incubate: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding 1.5 mL of chloroform/methanol (2:1).

-

Lipid Extraction: Add 0.5 mL of 0.9% NaCl, vortex thoroughly, and centrifuge to separate the phases.

-

TLC Separation: Carefully collect the lower organic phase, dry it under a stream of nitrogen, and resuspend in a small volume of chloroform. Spot the lipid extract onto a TLC plate and develop the plate in the TLC developing solvent.

-

Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the triacylglycerol spot into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate Activity: Express the DGAT activity as pmol or nmol of radiolabeled fatty acyl-CoA incorporated into TAG per minute per mg of microsomal protein.

Protocol for Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This assay measures the formation of lysophosphatidic acid (LPA) from glycerol-3-phosphate and a fatty acyl-CoA.

Materials:

-

Mitochondrial or microsomal fractions

-

Assay Buffer: 75 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 1 mg/mL fatty acid-free BSA, 1 mM DTT

-

[14C]Glycerol-3-phosphate

-

Acyl-CoA (e.g., Palmitoyl-CoA)

-

Chloroform/Methanol (1:2, v/v)

-

1 M HCl

-

TLC plates and developing solvent (e.g., Chloroform/Methanol/Acetic Acid/Water; 50:30:8:4, v/v/v/v)

Procedure:

-

Prepare Enzyme Source: Isolate the desired subcellular fraction (mitochondria or microsomes).

-

Prepare Reaction Mix: In a tube, combine the assay buffer with the enzyme preparation (e.g., 50-100 µg of protein).

-

Initiate Reaction: Start the reaction by adding acyl-CoA (e.g., 100 µM) and [14C]Glycerol-3-phosphate (e.g., 200 µM).

-

Incubate: Incubate at 37°C for 10-20 minutes.

-

Stop Reaction and Extract Lipids: Stop the reaction by adding 2 mL of chloroform/methanol (1:2). Add 0.8 mL of 1 M HCl, vortex, and centrifuge.

-

TLC Separation: Collect the lower organic phase, dry, and perform TLC as described for the DGAT assay, using an appropriate solvent system to separate LPA.

-

Quantification: Scrape the LPA spot and quantify the radioactivity by scintillation counting.

-

Calculate Activity: Express GPAT activity as pmol or nmol of LPA formed per minute per mg of protein.

Protocol for Lysophosphatidic Acid Acyltransferase (LPAAT) Activity Assay

This assay measures the conversion of LPA to phosphatidic acid (PA).

Materials:

-

Microsomal fractions

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA

-

Lysophosphatidic acid (LPA)

-

[14C]Oleoyl-CoA (or other labeled acyl-CoA)

-

Methanol/Chloroform (2:1, v/v)

-

TLC plates and developing solvent (e.g., Chloroform/Methanol/Ammonium Hydroxide; 65:35:5, v/v/v)

Procedure:

-

Prepare Microsomes: Isolate microsomal fractions as previously described.

-

Prepare Reaction Mix: In a tube, combine the assay buffer, LPA (e.g., 50 µM), and microsomal protein (e.g., 10 µg).

-

Initiate Reaction: Start the reaction by adding [14C]Oleoyl-CoA (e.g., 10 µM).

-

Incubate: Incubate at 37°C for 10 minutes.

-

Stop Reaction and Extract Lipids: Stop the reaction with 750 µL of methanol/chloroform (2:1) and perform a Bligh and Dyer extraction.

-

TLC Separation: Dry the organic phase, resuspend, and separate the lipids by TLC to resolve PA.

-

Quantification: Scrape the PA spot and quantify radioactivity.

-

Calculate Activity: Express LPAAT activity as pmol or nmol of PA formed per minute per mg of protein.

Protocol for Protein Kinase C (PKC) Activation Assay

This in vitro assay measures the phosphorylation of a substrate peptide by PKC in the presence of DAG.

Materials:

-

Purified PKC isoform

-

PKC substrate peptide (e.g., a peptide containing a PKC phosphorylation motif)

-

Lipid vesicles (e.g., phosphatidylserine/phosphatidylcholine)

-

Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)

-

[γ-32P]ATP

-

Kinase Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, 0.5 mM EGTA

-

Phosphocellulose paper

-

Wash Buffer: 75 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine and phosphatidylcholine, with or without the desired concentration of DAG, by sonication or extrusion.

-

Prepare Reaction Mix: In a microcentrifuge tube, combine the kinase assay buffer, purified PKC, and the substrate peptide.

-

Add Activators: Add the prepared lipid vesicles (with or without DAG) to the reaction mixture.

-

Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP.

-

Incubate: Incubate at 30°C for 10-20 minutes.

-

Spot onto Phosphocellulose Paper: Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.

-

Wash: Wash the paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.

-

Quantification: Place the dried phosphocellulose paper in a scintillation vial and measure the incorporated radioactivity.

-

Analyze Results: Compare the kinase activity in the presence and absence of DAG to determine the fold activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to diacylglycerol metabolism and signaling.

Figure 1: The Kennedy Pathway for de novo glycerolipid biosynthesis.

Figure 2: Diacylglycerol-mediated activation of Protein Kinase C.

Figure 3: General workflow for lipidomics analysis of diacylglycerol.

Conclusion

Diacylglycerol stands as a linchpin in the intricate network of glycerolipid metabolism and cellular signaling. Its synthesis and consumption are meticulously controlled by a suite of enzymes, ensuring the appropriate flux towards either energy storage and membrane biogenesis or the activation of critical signaling cascades. A thorough understanding of the enzymes that regulate DAG levels and the downstream pathways it influences is paramount for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting diseases with dysregulated lipid metabolism. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the multifaceted roles of this pivotal lipid molecule.

References

- 1. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fitting enzyme kinetics data with Solver [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Structure and Function of Acylglycerophosphate Acyltransferase 4/ Lysophosphatidic Acid Acyltransferase Delta (AGPAT4/LPAATδ) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Diacylglycerol in Shaping Membrane Landscapes: A Technical Guide to Fluidity and Curvature

For Immediate Release

A deep dive into the biophysical influence of diacylglycerol (DAG) on cell membranes reveals its profound impact on membrane fluidity and curvature. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of DAG's functions, the experimental methods to study them, and the signaling pathways it governs.

Diacylglycerol (DAG), a seemingly simple lipid molecule, is a critical orchestrator of cellular membrane dynamics. Comprising a glycerol backbone with two fatty acid chains, its transient generation and accumulation within the lipid bilayer trigger a cascade of events that modulate membrane fluidity and curvature, thereby influencing a host of cellular processes from signal transduction to membrane trafficking. This in-depth guide synthesizes key research findings to provide a detailed understanding of this multifaceted lipid second messenger.

Altering the Physical State: Diacylglycerol's Influence on Membrane Fluidity

The presence of diacylglycerol within a phospholipid bilayer significantly alters its physical properties. The small, polar head group of DAG and its conical shape create packing defects in the membrane, leading to an increase in membrane fluidity. This effect is dependent on the concentration of DAG and the specific acyl chain composition of both the DAG molecule and the surrounding phospholipids.

The impact of DAG on membrane fluidity can be quantified using various biophysical techniques. A key method is fluorescence anisotropy , which measures the rotational diffusion of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Quantitative Impact of Diacylglycerol on Membrane Fluidity

The following table summarizes quantitative data from various studies on the effect of different DAG species on the fluidity of model membrane systems.

| Diacylglycerol Species | Phospholipid System | DAG Concentration (mol%) | Observed Effect on Fluidity | Experimental Technique | Reference |

| Dioleoylglycerol (DOG) | Phosphatidylcholine (PC) | 5 | Increase in fluidity | Fluorescence Anisotropy | [1] |

| Dipalmitoylglycerol (DPG) | PC/Phosphatidylserine (PS) | 10 | Lateral phase separation | 2H-NMR | [2] |

| Stearoylarachidonoylglycerol (SAG) | PC/PS | 25 | Increased tendency for non-bilayer phases | 31P-NMR | [2] |

Sculpting the Membrane: Diacylglycerol's Role in Membrane Curvature

One of the most profound effects of diacylglycerol is its ability to induce membrane curvature. Due to its conical molecular shape, the accumulation of DAG in one leaflet of the bilayer generates a spontaneous curvature, causing the membrane to bend. This property is fundamental to processes such as vesicle formation, membrane fusion, and the formation of highly curved structures like the endoplasmic reticulum.[3]

The induction of non-bilayer lipid phases, such as the hexagonal HII phase, is a direct consequence of DAG's influence on membrane curvature. These transitions can be observed and quantified using techniques like ³¹P Nuclear Magnetic Resonance (NMR) and Small-Angle X-ray Scattering (SAXS) .

Quantitative Analysis of DAG-Induced Membrane Curvature

The propensity of DAG to induce non-bilayer phases is a strong indicator of its effect on membrane curvature. The table below presents data on the concentrations of DAG required to induce such phase transitions.

| Diacylglycerol Species | Phospholipid System | DAG Concentration (mol%) for Phase Transition | Resulting Phase | Experimental Technique | Reference |

| Diolein | Phosphatidylethanolamine (PE) | >2 | Lamellar to Hexagonal (HII) | 31P-NMR, DSC | [1] |

| Diolein | Phosphatidylcholine (PC) | 30 | Lamellar to Hexagonal (HII) | 31P-NMR | |

| Dioctanoylglycerol | PC/PS | - | Transverse bilayer perturbation | 2H-NMR |

Key Experimental Methodologies

A thorough understanding of DAG's role in membrane dynamics relies on a suite of sophisticated biophysical techniques. Here, we detail the core principles of the most common methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This technique is exquisitely sensitive to the phase of phospholipids. A narrow, symmetric lineshape is indicative of a lamellar (bilayer) phase, while a lineshape with a low-field shoulder and a 2:1 intensity ratio is characteristic of a hexagonal (HII) phase. This allows for the direct observation of DAG-induced phase transitions.

-

²H NMR: By using deuterated lipids, ²H NMR provides information on the order and dynamics of the acyl chains within the membrane. Changes in the quadrupolar splitting of the ²H NMR spectrum upon the addition of DAG can be used to quantify changes in membrane fluidity and lipid packing.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with phase transitions in lipid systems. The introduction of DAG can alter the temperature and enthalpy of the main phase transition of phospholipids, providing quantitative data on how DAG modulates the energetics of the lipid bilayer.

X-Ray Diffraction

Small-angle X-ray scattering (SAXS) is a powerful technique for determining the overall structure and phase of lipid aggregates. The positions of the diffraction peaks provide information about the lattice parameters of the lipid phase, allowing for the unambiguous identification of lamellar, hexagonal, and cubic phases.

Fluorescence Anisotropy

This technique utilizes fluorescent probes that partition into the lipid membrane. By measuring the polarization of the emitted fluorescence, one can determine the rotational mobility of the probe, which is directly related to the microviscosity or fluidity of its environment. A decrease in anisotropy signifies an increase in membrane fluidity.

Signaling Pathways Governed by Diacylglycerol

The generation of diacylglycerol in the plasma membrane, primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), is a cornerstone of cellular signaling. The primary effector of DAG signaling is Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes.

The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the plasma membrane and subsequent activation. This initiates a signaling cascade that can influence cell growth, differentiation, and apoptosis.

Experimental Workflow for Studying DAG Effects

The investigation of diacylglycerol's impact on membrane properties typically follows a structured experimental workflow, from sample preparation to data analysis.

Implications for Drug Development

The profound influence of diacylglycerol on membrane properties and its central role in signaling make it and its metabolic enzymes attractive targets for drug development. For instance, inhibitors of diacylglycerol kinases (DGKs), which phosphorylate DAG to phosphatidic acid, are being investigated for the treatment of cancer and immune disorders by modulating the levels of DAG and thereby the activity of PKC and other DAG effectors. Furthermore, understanding how drugs interact with and partition into membranes containing varying levels of DAG is crucial for predicting their efficacy and potential side effects. The development of molecules that can mimic or antagonize the effects of DAG on membrane structure could offer novel therapeutic strategies for a range of diseases.

References

- 1. Diacylglycerol and the promotion of lamellar-hexagonal and lamellar-isotropic phase transitions in lipids: implications for membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Subcellular Localization and Dynamics of Diacylglycerol: A Technical Guide

Abstract

Diacylglycerol (DAG) is a critical lipid second messenger that orchestrates a multitude of cellular processes, from signal transduction and membrane trafficking to cell growth and apoptosis. Its biological activity is intimately linked to its precise subcellular location and dynamic turnover. Generated in various cellular membranes, including the plasma membrane, endoplasmic reticulum, Golgi apparatus, and nuclear envelope, distinct pools of DAG engage different effector proteins, leading to specific downstream physiological responses. Dysregulation of DAG metabolism and localization is implicated in numerous pathologies, including cancer, metabolic disorders, and neurological diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the subcellular localization and dynamics of DAG, outlines detailed experimental protocols for its investigation, and presents key quantitative data to serve as a resource for researchers in the field.

Introduction to Diacylglycerol (DAG)

Diacylglycerol is a glyceride consisting of two fatty acid chains covalently linked to a glycerol molecule. It is a pivotal intermediate in lipid metabolism and a crucial signaling molecule. In cellular signaling, DAG is primarily known for its role in activating a range of proteins, most notably Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms.[1][2] The diversity of fatty acids attached to the glycerol backbone gives rise to various DAG species with distinct properties and functions.[3]

DAG's hydrophobic nature means it is predominantly found within cellular membranes, where it can influence membrane fluidity and curvature, affecting processes like vesicle formation and fusion.[3] The generation and consumption of DAG are tightly regulated by a host of enzymes, ensuring that its signaling functions are spatially and temporally controlled.

Subcellular Pools and Dynamics of Diacylglycerol

DAG is not uniformly distributed throughout the cell but is instead concentrated in specific organelles where its synthesis and signaling functions are most active. The primary sites of DAG generation and activity include the plasma membrane, Golgi apparatus, endoplasmic reticulum, and the nucleus.[4]

-

Plasma Membrane (PM): A major pool of signaling DAG is generated at the plasma membrane upon the activation of phospholipase C (PLC) by cell surface receptors. This PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) produces DAG and inositol trisphosphate (IP3). This plasma membrane DAG pool is crucial for the recruitment and activation of PKC isoforms, which then phosphorylate a wide array of substrates to modulate cellular activity.

-

Golgi Apparatus: The Golgi is a significant site of DAG production, primarily through the sphingomyelin synthesis pathway. DAG in the Golgi is essential for protein transport and the formation of secretory vesicles. It acts as a platform for the recruitment and activation of PKD, which plays a key role in regulating vesicular trafficking from the trans-Golgi Network (TGN).

-

Endoplasmic Reticulum (ER): The ER is central to lipid synthesis, and DAG is a key intermediate in the de novo synthesis of triacylglycerols (TAG) and phospholipids. While steady-state levels of DAG in the ER are typically low, disruptions in TAG synthesis can lead to DAG accumulation, which can, in turn, affect ER structure and function, including ER-to-Golgi trafficking and autophagy.

-

Nucleus: Distinct pools of DAG have also been identified within the nucleus, specifically at the inner nuclear membrane. Nuclear DAG is implicated in regulating nuclear processes, and its metabolism is distinct from that of other cellular pools. For instance, at the inner nuclear membrane, DAG is converted to phosphatidic acid (PA) to fuel the expansion of the nuclear envelope during mitosis in some organisms.

The dynamics of DAG are characterized by rapid, transient increases in concentration at specific membranes in response to stimuli, followed by its swift metabolism to terminate the signal. This turnover is primarily accomplished by two main enzymatic pathways: phosphorylation by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), or acylation by diacylglycerol acyltransferases (DGATs) to form triacylglycerol (TAG) for storage in lipid droplets.

Key Signaling Pathways Involving Diacylglycerol

DAG's primary role as a second messenger is to recruit and activate specific proteins that contain a C1 domain, a conserved DAG-binding motif. The most well-studied of these are the PKC and PKD families of serine/threonine kinases.

The PLC-DAG-PKC Signaling Axis

The canonical DAG signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the plasma membrane. This leads to the activation of Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. While IP3 diffuses into the cytosol to trigger calcium release from the ER, DAG remains in the plasma membrane. The combined increase in cytosolic calcium and the presence of DAG at the membrane synergistically activate conventional PKC isoforms (cPKCs). Activated PKC then phosphorylates a multitude of downstream targets, influencing processes such as cell proliferation, differentiation, and apoptosis.

DAG-PKD Signaling at the Golgi

Within the Golgi apparatus, DAG generated during sphingomyelin synthesis recruits Protein Kinase D (PKD). This recruitment is a critical step in PKD activation, which is then fully activated by phosphorylation, often by a PKC isoform. Activated PKD plays a crucial role in regulating the fission of transport vesicles from the trans-Golgi network, thereby controlling the trafficking of proteins to the plasma membrane and other destinations.

Quantitative Data on Diacylglycerol Distribution

Quantifying the precise amount of DAG in different subcellular compartments is challenging due to its dynamic nature and low abundance. Most studies report relative changes upon stimulation rather than absolute basal concentrations. The table below summarizes available quantitative data, compiled from various sources, to provide an estimate of DAG levels and distribution. Note: Values can vary significantly based on cell type, metabolic state, and analytical method.

| Subcellular Compartment | Organism/Cell Type | Basal Level (relative) | Stimulated Level (Fold Increase) | Method | Reference(s) |

| Plasma Membrane | Platelets (Human) | - | ~2.1 | Enzymatic Assay | |

| Hepatocytes (Rat) | - | ~2.3 | Enzymatic Assay | ||

| MDCK Cells | Low basal signal | No change (Thapsigargin) | FRET Biosensor | ||

| Golgi Apparatus | HeLa / COS-7 Cells | Strong basal signal | - | Fluorescent Probe | |

| MDCK Cells | Low basal signal | Sustained increase | FRET Biosensor | ||

| Endoplasmic Reticulum | HeLa / COS-7 Cells | Strong basal signal | - | Fluorescent Probe | |

| MDCK Cells | Low basal signal | Sustained increase | FRET Biosensor | ||

| Mitochondria/ER Fraction | Skeletal Muscle (Human) | Positively correlated with insulin sensitivity | - | LC-MS/MS | |

| Nucleus / NE | HeLa / COS-7 Cells | Strong basal signal | - | Fluorescent Probe | |

| Whole Cell | K-ras-transformed NRK | 138-168% of normal | - | Enzymatic Assay |

Experimental Protocols for Studying Diacylglycerol

Investigating the subcellular localization and dynamics of DAG requires a combination of techniques, from biochemical quantification in fractionated cells to live-cell imaging with genetically encoded biosensors.

Experimental Workflow Overview

A typical workflow for investigating DAG involves cell culture, stimulation, fractionation or live-cell imaging, lipid extraction, and finally, quantification or visualization. The choice of downstream analysis depends on the specific research question.

Protocol 1: Subcellular Fractionation

This protocol allows for the separation of major organelles to quantify DAG in specific compartments.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Fractionation buffer (e.g., hypotonic buffer with protease inhibitors)

-

Dounce homogenizer or needle/syringe

-

Centrifuge and ultracentrifuge

-

Reagents for protein concentration assay (e.g., BCA)

Procedure:

-

Cell Harvest: Grow cells to confluency. Wash cells twice with ice-cold PBS. Scrape or trypsinize cells and collect them in a conical tube.

-

Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic fractionation buffer. Allow cells to swell on ice for 15-20 minutes.

-

Homogenization: Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer (15-20 strokes). Check for cell lysis under a microscope.

-

Nuclear Fraction: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The pellet contains the nuclei. Collect the supernatant (post-nuclear supernatant). Wash the nuclear pellet with fractionation buffer and re-centrifuge.

-

Mitochondrial/Membrane Fraction: Centrifuge the post-nuclear supernatant at 10,000 x g for 10 minutes at 4°C. The pellet contains mitochondria and heavy membranes. The supernatant is the cytosolic fraction.

-

Microsomal Fraction: For further separation, centrifuge the 10,000 x g supernatant at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including ER and Golgi fragments), and the supernatant is the final cytosolic fraction.

-

Lipid Extraction: Proceed immediately to lipid extraction for each fraction as described in Protocol 5.3.

-

Normalization: Determine the protein concentration of each fraction to normalize the lipid quantities.

Protocol 2: DAG Quantification by Mass Spectrometry (LC-MS/MS)

This method provides sensitive and specific quantification of different DAG molecular species.

Materials:

-

Lipid extracts from subcellular fractions or whole cells

-

Internal standards (deuterated DAG species)

-

Solvents for liquid chromatography (e.g., chloroform, methanol, isopropanol, acetonitrile)

-

Solid-phase extraction (SPE) silica columns

-

LC-MS/MS system (e.g., Q-TOF)

Procedure:

-

Lipid Extraction: Perform a Bligh-Dyer or Folch extraction on the sample. To the cell pellet or fraction, add a chloroform:methanol mixture (e.g., 2:1 v/v). Vortex thoroughly. Add water to induce phase separation. Centrifuge to separate the phases. Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.

-

Internal Standard Spiking: Before extraction, add a known amount of an appropriate internal standard (e.g., a deuterated DAG species not abundant in the sample) to allow for absolute quantification.

-

Solid-Phase Extraction (SPE) (Optional): To enrich for DAG, resuspend the dried lipid extract in a non-polar solvent and apply it to a pre-conditioned silica SPE column. Elute with solvents of increasing polarity. Collect the fraction containing DAG.

-

LC-MS/MS Analysis: Resuspend the final lipid extract in an appropriate solvent for injection. Separate the lipid species using a suitable liquid chromatography method (e.g., reverse-phase chromatography).

-

Detection: Analyze the eluting lipids by tandem mass spectrometry (MS/MS). Use electrospray ionization (ESI) in positive ion mode. Monitor for characteristic neutral losses or fragment ions of DAG species to identify and quantify them.

-

Data Analysis: Quantify the amount of each DAG species by comparing its peak area to that of the internal standard.

Protocol 3: Live-Cell Imaging with a Fluorescent DAG Biosensor

This protocol allows for the real-time visualization of DAG dynamics in living cells. It typically uses a genetically encoded biosensor, such as one based on the C1 domain of PKC fused to a fluorescent protein (e.g., GFP-PKC-C1).

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa)

-

Glass-bottom imaging dishes

-

Plasmid DNA encoding the DAG biosensor (e.g., YFP-C1aPKC)

-

Transfection reagent (e.g., Lipofectamine)

-

Live-cell imaging buffer (e.g., HBSS)

-

Confocal or widefield fluorescence microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Plate cells on glass-bottom imaging dishes 24 hours before transfection to achieve 50-70% confluency.

-

Transfection: Transfect the cells with the DAG biosensor plasmid according to the manufacturer's protocol for the transfection reagent. Allow 18-24 hours for protein expression. The biosensor is typically cytosolic in the absence of stimulation.

-

Imaging Preparation: Before imaging, replace the culture medium with pre-warmed live-cell imaging buffer.

-

Microscopy Setup: Place the dish on the microscope stage within the environmental chamber. Allow the cells to acclimate for at least 15 minutes.

-

Baseline Imaging: Acquire baseline images of the biosensor's distribution. In unstimulated cells, the fluorescence should be diffuse in the cytosol and nucleus.

-

Stimulation and Time-Lapse Imaging: Add the stimulus of interest (e.g., a GPCR agonist like ATP, or a phorbol ester like PMA as a positive control). Immediately begin time-lapse image acquisition. The recruitment of the biosensor to specific membranes (e.g., plasma membrane, Golgi) indicates local DAG production.

-

Image Analysis: Analyze the image series to quantify the change in fluorescence intensity at different subcellular locations over time. This can be done by measuring the fluorescence intensity in regions of interest (ROIs) drawn around the plasma membrane, Golgi, or other organelles.

Implications for Drug Development

The compartmentalization of DAG signaling presents both challenges and opportunities for drug development. The existence of distinct DAG pools and effector proteins at different organelles suggests that therapies can be designed for greater specificity. For example, developing drugs that selectively modulate the activity of a specific diacylglycerol kinase (DGK) isoform, which are known to have distinct subcellular localizations, could allow for targeted intervention in a particular DAG-regulated pathway while minimizing off-target effects. Understanding how a drug candidate affects DAG dynamics at the plasma membrane versus the Golgi or ER could predict its efficacy and potential side effects on cellular processes like protein secretion or stress responses. The experimental techniques outlined here are crucial tools for screening and characterizing such compounds.

Conclusion

Diacylglycerol is a multifaceted lipid that acts as a central hub in cellular signaling and metabolism. Its functions are defined by its precise location and dynamic regulation within distinct subcellular pools. The plasma membrane, Golgi, ER, and nucleus each harbor DAG populations with specific roles, from initiating kinase cascades to controlling membrane trafficking and nuclear architecture. A thorough understanding of these compartmentalized dynamics is essential for deciphering the complexity of cellular regulation and for developing targeted therapies against diseases driven by aberrant lipid signaling. The continued development of advanced imaging and analytical techniques will further illuminate the intricate world of diacylglycerol and its profound impact on cell biology.

References

- 1. Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Manipulation of Diacylglycerol Reveals Roles in Nuclear Envelope Assembly & Endoplasmic Reticulum Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Local accumulation of diacylglycerol alters membrane properties nonlinearly due to its transbilayer activity [ouci.dntb.gov.ua]

- 4. Acute manipulation of diacylglycerol reveals roles in nuclear envelope assembly & endoplasmic reticulum morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse World of Diacylglycerols: A Technical Guide to Species, Composition, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are a pivotal class of lipid molecules that extend their influence far beyond their role as simple metabolic intermediates. As key second messengers in a multitude of cellular signaling pathways, the specific fatty acid composition of different DAG species dictates their functional specificity and impact on cellular processes. This technical guide provides an in-depth exploration of the diversity of diacylglycerol species, their fatty acid compositions, and the detailed experimental protocols required for their accurate analysis.

The Structural and Functional Diversity of Diacylglycerol Species

Diacylglycerols consist of a glycerol backbone with two fatty acid chains esterified to it. The variation in the length and degree of saturation of these fatty acid chains gives rise to a vast array of distinct DAG molecular species.[1] These structural differences are not trivial; they are fundamental to the specific biological roles each DAG species plays. For instance, the fatty acid composition of a DAG molecule can influence its ability to activate specific isoforms of protein kinase C (PKC), a critical family of enzymes involved in regulating cell growth, differentiation, and apoptosis.[2][3][4]

The stereochemistry of the fatty acid attachment to the glycerol backbone further diversifies the DAG landscape, with sn-1,2-diacylglycerols being the primary activators of PKC.[1]

Quantitative Data on Diacylglycerol Species and Fatty Acid Composition

The relative abundance and fatty acid composition of diacylglycerol species can vary significantly between different tissues and cell types, and under various physiological and pathological conditions. The following tables summarize quantitative data on DAG composition from various studies.

Table 1: Fatty Acid Composition of Diacylglycerol in Various Tissues

| Tissue | Predominant Fatty Acids | Key Observations | Reference |

| Hamster Heart | 18:0 (stearic acid) increases with age. 20:4 (arachidonic acid) is highest at 30 days of age. | Alterations in DAG fatty acid composition are related to heart growth and aging. | |

| Human Atrial Tissue | Palmitic acid (16:0) is the major saturated fatty acid. Oleic acid (18:1) and arachidonic acid (20:4) are the major unsaturated fatty acids. | Significant differences exist in fatty acid composition between atrial tissue and various cardiac adipose tissues. | |

| Plant Oils (General) | Varies widely depending on the plant source. Often rich in oleic acid (18:1), linoleic acid (18:2), and α-linolenic acid (18:3). | The pathway of DAG synthesis (de novo vs. from phosphatidylcholine) significantly impacts the final fatty acid composition of triacylglycerols. |

Table 2: Relative Abundance of Diacylglycerol in Fats and Oils

| Fat/Oil Source | Diacylglycerol Content (% w/w) |

| General Seed Oils | 1 - 6 |

| Cottonseed Oil | up to 10 |

Source: Adapted from various sources.

Experimental Protocols for Diacylglycerol Analysis

Accurate characterization and quantification of DAG species require a multi-step analytical approach. The following sections detail the key experimental protocols.

Lipid Extraction from Cellular Samples

The initial and critical step in DAG analysis is the efficient extraction of total lipids from the biological sample. The Bligh and Dyer method is a widely used protocol.

Protocol: Total Lipid Extraction (Bligh and Dyer Method)

-

Cell Harvesting: For adherent cells, wash approximately 2 x 10^6 cells with phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash with PBS.

-

Homogenization: Resuspend the cell pellet in a known volume of PBS.

-

Solvent Addition: Add chloroform and methanol to the cell suspension in a ratio of 1:2 (v/v) (e.g., for 0.8 mL of cell suspension, add 2 mL of methanol and 1 mL of chloroform).

-

Phase Separation: Vortex the mixture thoroughly and then add 1 mL of chloroform followed by 1 mL of water. Vortex again to ensure complete mixing.

-

Centrifugation: Centrifuge the mixture to separate the phases (e.g., 1000 x g for 10 minutes).

-

Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids.

-

Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -20°C or -80°C until further analysis.

Separation of Diacylglycerol Species

Once extracted, the complex lipid mixture needs to be separated to isolate the DAG fraction. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are common techniques for this purpose.

Protocol: Thin-Layer Chromatography (TLC) for DAG Separation

-

Plate Preparation: Use silica gel TLC plates.

-

Sample Application: Dissolve the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto the TLC plate.

-

Development: Develop the TLC plate in a solvent system suitable for neutral lipid separation. A common system is hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Visualization: Visualize the separated lipid spots using a suitable method, such as iodine vapor or by spraying with a fluorescent dye like primuline and viewing under UV light.

-

Extraction from Silica: Scrape the silica gel band corresponding to the DAG standard and extract the DAGs from the silica using chloroform/methanol.

Protocol: High-Performance Liquid Chromatography (HPLC) for DAG Separation

Reversed-phase HPLC is a powerful technique for separating different molecular species of DAGs.

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A common mobile phase is an isocratic elution with 100% acetonitrile. Gradient elution systems can also be employed for more complex mixtures.

-

Detection: UV detection at 205 nm is often used. Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used for universal lipid detection.

Quantification and Structural Characterization by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for the identification and quantification of individual DAG molecular species. Electrospray ionization (ESI) is a commonly used ionization technique.

Protocol: Mass Spectrometry Analysis of Diacylglycerols

-

Sample Preparation: The separated DAG fraction can be directly infused into the mass spectrometer or analyzed by liquid chromatography-mass spectrometry (LC-MS). Derivatization of DAGs can enhance ionization efficiency.

-

Instrumentation: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer is typically used.

-

Ionization Mode: Positive ion mode is generally used for DAG analysis.

-

Data Acquisition:

-

Full Scan MS: To obtain an overview of all the DAG species present.

-

Tandem MS (MS/MS): To identify the fatty acid composition of individual DAG species by analyzing the fragmentation patterns. Neutral loss scanning is a powerful technique for identifying DAGs containing a specific fatty acid.

-

-

Quantification: Quantification is typically achieved by comparing the peak intensities of the endogenous DAG species to those of a known amount of an internal standard (e.g., a DAG with fatty acids of a specific chain length not present in the sample).

Visualizing Diacylglycerol's Role: Signaling Pathways and Analytical Workflows

To better understand the biological context and the analytical processes involved in studying diacylglycerols, the following diagrams have been generated using Graphviz.

Caption: The canonical diacylglycerol signaling pathway.

Caption: A typical experimental workflow for diacylglycerol analysis.

Conclusion

The field of lipidomics has unveiled the profound complexity and functional significance of diacylglycerol diversity. Understanding the specific fatty acid composition of DAG species is crucial for elucidating their precise roles in health and disease. The methodologies outlined in this guide provide a robust framework for researchers to accurately identify and quantify these important signaling molecules, paving the way for new discoveries and therapeutic interventions. The continued development of advanced analytical techniques will undoubtedly further our understanding of the intricate and dynamic world of diacylglycerols.

References

Methodological & Application

Measuring Diacylglycerol Levels in Cultured Mammalian Cells: A Guide for Researchers

Introduction

Diacylglycerol (DAG) is a critical lipid second messenger involved in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[1] Comprised of a glycerol backbone with two fatty acid chains, DAG's transient accumulation in cellular membranes, primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers the activation of downstream effectors like protein kinase C (PKC).[2][3] Given its central role in cell physiology and its implication in various diseases including cancer and diabetes, the accurate quantification of DAG levels in cultured mammalian cells is of paramount importance for researchers, scientists, and drug development professionals.[4]

This document provides detailed application notes and protocols for the three primary methods used to measure DAG levels: Mass Spectrometry (MS), Enzymatic Assays, and Fluorescent Biosensors.

Quantitative Data on Diacylglycerol Levels in Cultured Mammalian Cells

The concentration of diacylglycerol can vary significantly between different cell lines and is influenced by culture conditions and stimulation. The following table summarizes reported DAG levels in some commonly used mammalian cell lines. It is important to note that direct comparisons between studies should be made with caution, as different quantification methods can yield varying results.

| Cell Line | Basal DAG Level | Method of Quantification |

| Mammalian Cells (general) | ~0.5–1.5% of total lipids | Bulk measurements |

| Mammalian Cells (general) | ~1 mole% of membrane lipids | Estimation |

| RAW 264.7 | Relative quantification | Tandem Mass Spectrometry |

| HEK293 | Relative quantification | LC/MS/MS |

| CHO-K1/A5 | Relative changes observed | Not specified |

| HeLa | Increase upon attachment | Not specified |

I. Mass Spectrometry-Based Quantification of Diacylglycerol

Application Note

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become a cornerstone for lipid analysis due to its high sensitivity and specificity.[1] This technique allows for the precise identification and quantification of individual DAG molecular species based on their mass-to-charge ratio. The general workflow involves lipid extraction from cultured cells, separation of lipid species by liquid chromatography, and subsequent ionization and detection by the mass spectrometer. The use of internal standards, such as deuterium-labeled DAGs, is crucial for accurate quantification by correcting for variations in extraction efficiency and instrument response.

Advantages:

-

High Specificity: Capable of distinguishing between different DAG isomers and molecular species.

-

High Sensitivity: Can detect and quantify low-abundance DAG species.

-

Comprehensive Analysis: Provides a detailed profile of the cellular DAG landscape.

Limitations:

-

Requires Specialized Equipment: Access to an LC-MS/MS system is necessary.

-

Complex Data Analysis: The interpretation of mass spectra can be challenging and may require specialized software.

-

Sample Destructive: The analysis requires cell lysis and lipid extraction.

Experimental Protocol: LC-MS/MS for DAG Quantification

This protocol provides a general framework for the quantification of DAG species from cultured mammalian cells using LC-MS/MS.

A. Materials

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, chloroform, and 1 M NaCl solution for lipid extraction

-

Deuterium-labeled DAG internal standards

-

Solvents for liquid chromatography (e.g., isooctane, methyl-tert-butyl ether (MTBE))

-

Nitrogen gas supply

-

Sonicator

-

Centrifuge (refrigerated)

-

Glass vials

-

LC-MS/MS system

B. Lipid Extraction

-

Cell Harvesting: For suspension cells, collect approximately 1 x 107 cells by centrifugation at 1500 x g for 10 minutes at 4°C. For adherent cells, wash with ice-cold PBS and scrape into a suitable volume of PBS.

-

Cell Lysis: Resuspend the cell pellet in 1 mL of cold PBS and sonicate on ice to lyse the cells.

-

Solvent Addition: To the sonicated sample, add 1.5 mL of methanol, followed by 2.5 mL of chloroform and 2.25 mL of 1 M NaCl. At this stage, add a known amount of the deuterium-labeled DAG internal standard mixture.

-

Phase Separation: Vortex the mixture thoroughly and centrifuge at 1500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass vial.

-

Washing: Wash the organic phase twice with 2 mL of a pre-equilibrated upper phase (prepared by mixing chloroform, methanol, and 1 M NaCl in the same proportions and allowing them to separate). Centrifuge at 1500 x g for 10 minutes at 4°C after each wash to separate the phases.

-

Drying: Dry the final organic phase under a stream of nitrogen gas.

C. LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for injection into the LC-MS/MS system (e.g., a mixture of isooctane and MTBE).

-

Chromatographic Separation: Separate the DAG species using a normal-phase liquid chromatography column. A typical gradient might involve mobile phase A (100% isooctane) and mobile phase B (MTBE/isooctane 1:1), with a gradient from 8% to 90% B over approximately 30 minutes.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in a constant neutral loss scan mode for the detection of specific fatty acyl groups.

D. Data Analysis

-

Identify DAG species based on their retention times and mass spectra.

-

Quantify the abundance of each DAG species by comparing its peak area to that of the corresponding internal standard.

II. Enzymatic Assays for Total Diacylglycerol Quantification

Application Note

Enzymatic assays offer a more accessible method for quantifying total DAG levels and are available in both radiometric and fluorometric formats. These assays are based on the enzymatic conversion of DAG to a detectable product.

-